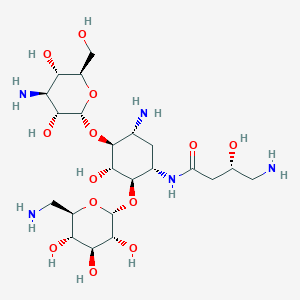
Ethyl 2,6-difluoro-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-difluoro-4-iodobenzoate: is an organic compound with the molecular formula C9H7F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method to synthesize ethyl 2,6-difluoro-4-iodobenzoate involves the Suzuki-Miyaura coupling reaction.
Difluoromethylation: Another method involves the difluoromethylation of a suitable precursor.
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2,6-difluoro-4-iodobenzoate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling reactions as the coupling partner.
Major Products Formed:
Biphenyl Derivatives: Formed through cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Ethyl 2,6-difluoro-4-iodobenzoate is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Radiolabeling: This compound can be used in the synthesis of radiolabeled molecules for imaging and diagnostic purposes.
Industry:
Mechanism of Action
The mechanism of action of ethyl 2,6-difluoro-4-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom serves as a good leaving group in substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Ethyl 4-iodobenzoate: Similar structure but lacks the fluorine atoms at positions 2 and 6.
Ethyl 2-iodobenzoate: Similar structure but lacks the fluorine atoms and has iodine at position 2.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms at positions 2 and 6 in ethyl 2,6-difluoro-4-iodobenzoate enhances its reactivity and stability compared to similar compounds.
Versatility in Reactions: This compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7F2IO2 |
|---|---|
Molecular Weight |
312.05 g/mol |
IUPAC Name |
ethyl 2,6-difluoro-4-iodobenzoate |
InChI |
InChI=1S/C9H7F2IO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
RGROTJILSKBBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)


![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)


![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)



